![molecular formula C11H19N B14495867 N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine CAS No. 62976-49-2](/img/structure/B14495867.png)
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[3.1.1]heptane framework. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine typically involves the reaction of appropriate bicyclic ketones with amines under controlled conditions. One common method includes the use of lauric and myristic acids as starting materials, followed by characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, scaled up for mass production.
Análisis De Reacciones Químicas
Types of Reactions
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons
Aplicaciones Científicas De Investigación
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of fragrances, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing, but it is known to exhibit bactericidal activity against certain strains of bacteria .
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[3.1.1]hept-2-en-4-ol, 2,6,6-trimethyl-, acetate: Another related compound with a bicyclic framework, used in different applications.
Uniqueness
N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine is unique due to its specific amine functional group and tetramethyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
62976-49-2 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
N,N,6,6-tetramethylbicyclo[3.1.1]hept-2-en-2-amine |
InChI |
InChI=1S/C11H19N/c1-11(2)8-5-6-10(12(3)4)9(11)7-8/h6,8-9H,5,7H2,1-4H3 |
Clave InChI |
XGHYSAVYLFTTRL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=C(C1C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


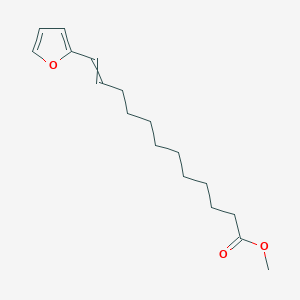

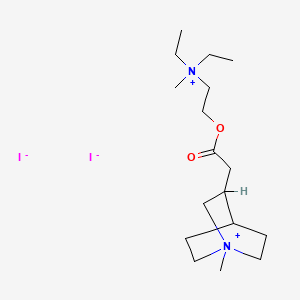
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
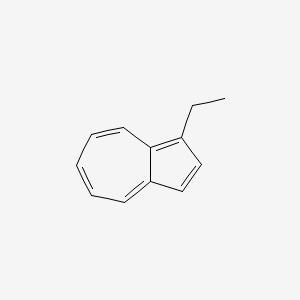
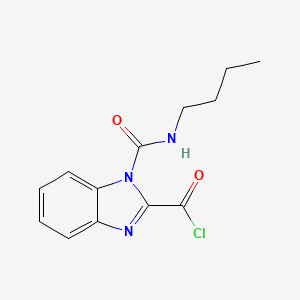
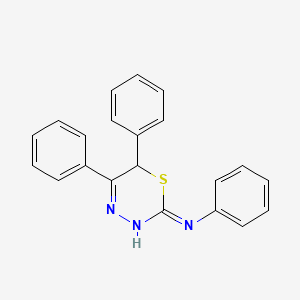
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
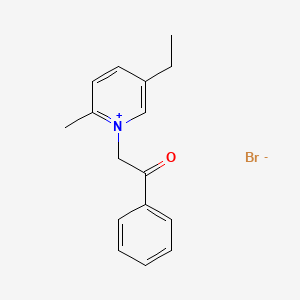
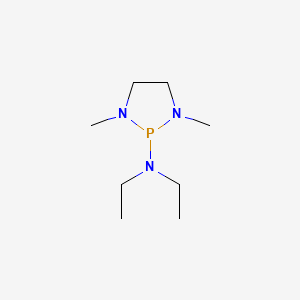
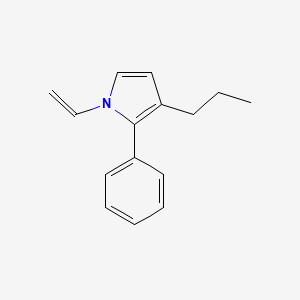
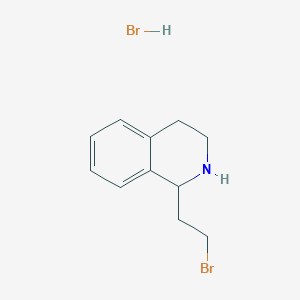
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
